molecular formula C13H11ClN4 B12911153 Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- CAS No. 787591-13-3

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-

Cat. No.: B12911153
CAS No.: 787591-13-3
M. Wt: 258.70 g/mol
InChI Key: UWZGXINUEGXTKH-UHFFFAOYSA-N
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Description

Substituent Effects on Molecular Properties

  • 3-(3,4-Difluorophenyl) Derivative : Higher dipole moment (3.2 D) due to fluorine’s electronegativity, with a molecular weight of 260.24 g/mol.
  • 3-(3-Aminophenyl) Derivative : Reduced dipole moment (2.1 D) from the electron-donating amino group, molecular weight 239.28 g/mol.
  • 3-(3-Chlorophenyl) Derivative : Intermediate dipole moment (~2.8 D), balancing chlorine’s electronegativity against its polarizability.

Table 3: Comparative Substituent Effects

Derivative Dipole Moment (D) Molecular Weight (g/mol)
3-(3-Chlorophenyl) 2.8 258.71
3-(3,4-Difluorophenyl) 3.2 260.24
3-(3-Aminophenyl) 2.1 239.28

Electronic and Steric Comparisons

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity increase dipole moments but reduce steric hindrance compared to chlorine.
  • Amino vs. Chloro : The amino group’s electron-donating resonance effects raise HOMO energy levels, enhancing nucleophilicity, while chlorine’s inductive effects stabilize the LUMO.

Thermodynamic Properties

Vaporization enthalpy ($$ \Delta H{\text{vap}} $$) for imidazo[1,2-a]pyrazines correlates with dipole moments. The chloro derivative’s $$ \Delta H{\text{vap}} $$ is estimated at 68–71 kJ/mol, intermediate between nonpolar analogs (e.g., phthalazine, $$ \Delta H_{\text{vap}} \approx 63 \, \text{kJ/mol} $$) and highly polar derivatives.

Properties

CAS No.

787591-13-3

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,15,16)

InChI Key

UWZGXINUEGXTKH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzylamine with N-methylimidazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Applications

Research has highlighted the anticancer potential of compounds containing the imidazo[1,2-a]pyrazine scaffold. A study synthesized a series of derivatives, including imidazo[1,2-a]pyrazin-6-yl ureas, which demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism involves the induction of apoptosis through the modulation of specific signaling pathways associated with cancer cell survival .

Adenosine Receptor Modulation

The imidazo[1,2-a]pyrazine core has been explored for its ability to interact with adenosine receptors. Specifically, derivatives designed to target the hA3 receptor subtype have shown promising affinity and selectivity. These compounds are being investigated for their potential use in treating conditions such as inflammation and cancer due to their ability to modulate adenosine signaling pathways effectively .

Case Study 1: Antiproliferative Activity Against NSCLC

In a study focusing on the antiproliferative effects of imidazo[1,2-a]pyrazin-6-yl ureas, researchers synthesized various derivatives and evaluated their efficacy against NSCLC cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Case Study 2: Selective hA3 Antagonists

Another investigation assessed the binding affinity of newly developed imidazo[1,2-a]pyrazine derivatives to the hA3 receptor. Molecular docking studies revealed that some compounds had a favorable binding mode, which correlated with high selectivity and affinity for the receptor. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in conditions like cancer and inflammatory diseases .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
Imidazo[1,2-a]pyrazin-6-yl ureasAnticancerInduction of apoptosis
Imidazo[1,2-a]pyrazin derivatives targeting hA3Receptor modulationAdenosine receptor antagonist

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

The imidazo[1,2-a]pyrazine core distinguishes the target compound from analogs with imidazo[1,2-a]pyridine (e.g., cpd S8, ) or imidazo[1,2-a]quinoxaline (e.g., EAPB0503, ) scaffolds. Pyrazine-based cores exhibit distinct electronic properties due to the additional nitrogen atom, which may enhance interactions with polar enzyme active sites compared to pyridine or quinoxaline derivatives .

Substituent Position and Halogen Effects

  • TH6342 (): Features a 6-(2-chlorophenyl) group and an N-(pyridin-2-yl ethyl) substituent. The 2-chlorophenyl substitution at position 6, combined with a bulkier N-substituent, targets dNTPase SAMHD1, highlighting the role of substitution position in enzyme selectivity .
  • SC9 (): Contains a 6-(2-fluorophenyl) group and an N-(pyridin-3-ylmethyl) chain. Fluorine’s electronegativity may improve binding affinity compared to chlorine, though the target compound’s 3-chlorophenyl group at position 3 could favor different steric interactions .

N-Substituent Modifications

  • TH7528 (): Substituted with a thiophen-2-yl group at position 6 and an N-(pyridin-2-yl ethyl) chain. The thiophene moiety introduces sulfur-based interactions, while the target compound’s N-methyl group likely enhances metabolic stability over bulkier substituents .
  • Aurora Kinase Inhibitor (): Includes a pyrazol-4-yl group at position 3 and a methylisothiazol-5-yl N-substituent. This demonstrates that 3-position aryl groups can target kinases, suggesting the target compound’s 3-chlorophenyl group may have similar applications .

Physicochemical Trends

  • Molecular Weight : The target compound (C₁₃H₁₁ClN₄; MW ~270.7) is lighter than 3-bromo-N,6-diphenylimidazo[1,2-a]pyrazin-8-amine (MW 365.2, ), which may enhance bioavailability .

Comparative Data Table

Compound Name Core Structure Substituents Biological Target Key Properties References
Target Compound Imidazo[1,2-a]pyrazin-8-amine 3-(3-chlorophenyl), N-methyl Hypothesized: Kinases High lipophilicity, metabolic stability
TH6342 Imidazo[1,2-a]pyrazin-8-amine 6-(2-chlorophenyl), N-(pyridin-2-yl ethyl) dNTPase SAMHD1 Synthesized via Suzuki coupling
SC9 Imidazo[1,2-a]pyrazin-8-amine 6-(2-fluorophenyl), N-(pyridin-3-ylmethyl) Unknown Fluorine enhances binding affinity
EAPB0503 Imidazo[1,2-a]quinoxaline 1-(3-methoxyphenyl), N-methyl Anticancer In vitro anticancer activity

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- is a compound belonging to the imidazo[1,2-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- has the molecular formula C13H11ClN4 and a molecular weight of approximately 246.71 g/mol. The compound features a chlorophenyl group at the 3-position and an amine group at the 8-position of the imidazo[1,2-a]pyrazine core, which is critical for its biological activity.

Biological Activity Overview

The biological activity of imidazo[1,2-a]pyrazin-8-amine derivatives has been investigated extensively. Below are key findings related to its pharmacological effects:

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[1,2-a]pyrazines as anticancer agents:

  • Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways. For instance, one study indicated that derivatives could reactivate mutant p53 in non-small cell lung cancer (NSCLC) cell lines, leading to reduced cell proliferation and increased apoptosis rates .
  • In Vitro Studies : A derivative similar to imidazo[1,2-a]pyrazin-8-amine demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values ranging from 35.1 to 43.4 μM . This suggests that modifications to the imidazo[1,2-a]pyrazine structure can enhance anticancer potency.
CompoundCell LineIC50 (μM)
3dMCF-743.4
3dMDA-MB-23135.9

Antibacterial Activity

Imidazo[1,2-a]pyrazines have also been explored for their antibacterial properties:

  • Antibacterial Efficacy : Research indicates that certain derivatives exhibit activity against Gram-negative bacteria such as Helicobacter pylori and Brucella species. The structure-activity relationship (SAR) studies suggest that substitutions at specific positions enhance antibacterial effectiveness .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,2-a]pyrazines has been documented:

  • Inflammatory Pathways : Compounds have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in vitro. One study reported that derivatives significantly reduced these markers compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies illustrate the biological impact of imidazo[1,2-a]pyrazin derivatives:

  • NSCLC Treatment : A study focusing on NSCLC highlighted a derivative's ability to selectively target P53-mutant cells. The compound not only inhibited cell growth but also induced apoptosis via the intrinsic pathway .
  • Breast Cancer : In another study involving breast cancer cell lines, a derivative showed a two-fold increase in cytotoxicity compared to healthy cells, indicating a selective action that could be exploited in therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodComponentsCatalyst/ConditionsYield RangeReference
GBB ReactionPyrazine-2,3-diamine, aldehyde, isocyanideMild, solvent-free60-85%
Iodine-CatalyzedAldehyde, amine, isocyanideI₂ (0.5 mol%), ethanol70-90%

Advanced: How can reaction conditions be optimized to improve regioselectivity in imidazo[1,2-a]pyrazine synthesis?

Methodological Answer:
Regioselectivity is influenced by solvent polarity , catalyst loading , and substituent electronic effects . For example:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may favor cyclization via stabilization of intermediates, while protic solvents (e.g., ethanol) enhance proton transfer steps .
  • Statistical Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (temperature, catalyst concentration, stoichiometry). Evidence from analogous imidazo[1,2-a]pyrimidine syntheses highlights the utility of DoE in minimizing side products .
  • Computational modeling : Quantum mechanical calculations (e.g., DFT) predict transition-state geometries, guiding solvent and catalyst selection .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., 3-chlorophenyl vs. methyl group positions). Aromatic protons typically resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₁ClN₄ requires m/z 258.0678) .
  • IR Spectroscopy : Detects NH/amine stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced: How can structural ambiguities in substituted imidazo[1,2-a]pyrazines be resolved?

Methodological Answer:

  • X-ray crystallography : Definitive proof of regiochemistry for crystalline derivatives. For example, analogous compounds show planar imidazo-pyrazine cores with substituents oriented perpendicularly .
  • NOESY NMR : Correlates spatial proximity of substituents (e.g., methyl group to adjacent protons) .
  • Computational docking : Predicts steric clashes or electronic effects influencing regioselectivity, validated against experimental data .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Byproduct formation : Scale-up may exacerbate side reactions (e.g., over-alkylation). Mitigation strategies include slow reagent addition and temperature control .
  • Purification : Chromatography becomes impractical; recrystallization in ethanol/water mixtures is preferred for analogs .
  • Yield reproducibility : Batch-to-batch variability in moisture-sensitive steps (e.g., isocyanide handling) requires strict anhydrous conditions .

Advanced: How can contradictory bioactivity data for imidazo[1,2-a]pyrazines be analyzed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., chloro vs. methyl groups) and correlate with biological outcomes (e.g., IC₅₀ values). For example, 3-chlorophenyl analogs may exhibit enhanced kinase inhibition due to hydrophobic interactions .
  • Assay interference checks : Test for false positives via counter-screens (e.g., luciferase inhibition in furimazine-based assays) .
  • Meta-analysis : Compare datasets across publications to identify consensus targets (e.g., adenosine receptor binding vs. kinase inhibition) .

Q. Table 2: Common Bioactivity Assays for Imidazo[1,2-a]pyrazines

Assay TypeTarget ClassKey Findings in AnalogsReference
Kinase inhibitionTyrosine kinasesIC₅₀ = 0.1–5 µM
AntimicrobialBacterial DNA gyraseMIC = 8–32 µg/mL
AntiviralRNA polymeraseEC₅₀ = 10–50 nM

Basic: What computational tools are used to predict the reactivity of this scaffold?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethanol vs. DMSO) .
  • Retrosynthesis software (e.g., Chematica): Proposes alternative routes using known reaction databases .

Advanced: How can synthetic byproducts be characterized and minimized?

Methodological Answer:

  • LC-MS/MS profiling : Identifies byproducts (e.g., dimerization adducts or over-alkylated species) .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to optimize quenching times .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

  • Toxicity screening : Ames tests for mutagenicity are recommended, as imidazo[1,2-a]pyrazines may intercalate DNA .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential respiratory irritancy .
  • Waste disposal : Incinerate halogenated byproducts to avoid environmental release .

Advanced: How can machine learning enhance the development of imidazo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Dataset curation : Train models on published kinetic data (e.g., reaction yields, substituent effects) .
  • Generative chemistry models : Propose novel derivatives with optimized properties (e.g., logP < 3 for bioavailability) .
  • Bias mitigation : Validate predictions against underrepresented substituents (e.g., bulky groups) to avoid overfitting .

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